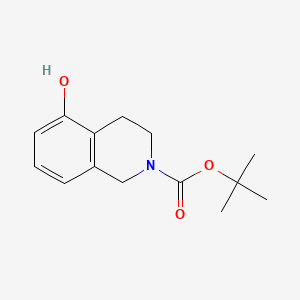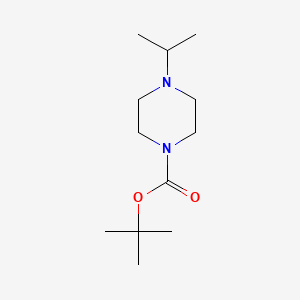
(4-フルオロフェニル)(ピリジン-4-イル)メタノン
概要
説明
(4-フルオロフェニル)(ピリジン-4-イル)メタノンは、アリールフェニルケトン類に属する有機化合物です。これらの化合物は、ケトン基がアリール基とフェニル基で置換されていることを特徴としています。 (4-フルオロフェニル)(ピリジン-4-イル)メタノンの分子式はC12H8FNOであり、分子量は201.1964 g/molです .
製法
合成経路と反応条件
(4-フルオロフェニル)(ピリジン-4-イル)メタノンの合成は、通常、塩化4-ピリジンカルボニル塩酸塩とフルオロベンゼンを、塩化アルミニウムの存在下で反応させることによって行われます。反応混合物を氷浴中で冷却し、塩化アルミニウムを少しずつ加えます。 次に、混合物を還流温度に加熱し、6時間攪拌します.
工業的製造方法
(4-フルオロフェニル)(ピリジン-4-イル)メタノンの工業的製造方法は、広く文書化されていません。上記の合成経路は、工業的用途にスケールアップすることができ、試薬の適切な取り扱いと反応条件の維持により、高収率を達成することができます。
科学的研究の応用
(4-フルオロフェニル)(ピリジン-4-イル)メタノンは、以下を含む科学研究においてさまざまな用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 潜在的な生物活性と酵素との相互作用について研究されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療特性について調査されています。
作用機序
(4-フルオロフェニル)(ピリジン-4-イル)メタノンの作用機序は、特定の分子標的との相互作用を伴います。既知の標的の1つは、炎症反応に関与する酵素であるロイコトリエンA-4ヒドロラーゼです。 この酵素を阻害することにより、この化合物は抗炎症効果を発揮する可能性があります .
類似化合物の比較
類似化合物
- (4-クロロフェニル)(ピリジン-4-イル)メタノン
- (4-ブロモフェニル)(ピリジン-4-イル)メタノン
- (4-メチルフェニル)(ピリジン-4-イル)メタノン
独自性
(4-フルオロフェニル)(ピリジン-4-イル)メタノンは、フェニル環にフッ素原子が存在することが特徴であり、これは異なる置換基を持つアナログと比較して、その化学反応性と生物活性を大きく左右する可能性があります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-pyridinecarbonyl chloride hydrochloride with fluorobenzene in the presence of aluminum chloride. The reaction mixture is cooled in an ice bath, and the aluminum chloride is added portionwise. The mixture is then heated to reflux and stirred for six hours.
Industrial Production Methods
Industrial production methods for (4-fluorophenyl)(pyridin-4-yl)methanone are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields.
化学反応の分析
反応の種類
(4-フルオロフェニル)(ピリジン-4-イル)メタノンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸を形成するように酸化することができます。
還元: 還元反応では、ケトン基をアルコールに変換することができます。
置換: 適切な条件下では、フェニル環上のフッ素原子が他の官能基と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 求核置換反応は、メトキシドナトリウム(NaOCH3)やtert-ブトキシドカリウム(KOtBu)などの試薬を使用して行うことができます。
生成される主要な生成物
酸化: カルボン酸の生成。
還元: アルコールの生成。
置換: 置換されたフェニル誘導体の生成。
類似化合物との比較
Similar Compounds
- (4-chlorophenyl)(pyridin-4-yl)methanone
- (4-bromophenyl)(pyridin-4-yl)methanone
- (4-methylphenyl)(pyridin-4-yl)methanone
Uniqueness
(4-fluorophenyl)(pyridin-4-yl)methanone is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .
特性
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWBYGUMQEFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427471 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41538-36-7 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorobenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














